molecular formula C8H8ClFO B14765014 2-(2-Chlorophenyl)-2-fluoroethanol

2-(2-Chlorophenyl)-2-fluoroethanol

Cat. No.: B14765014
M. Wt: 174.60 g/mol
InChI Key: NAJMEQMEMRMCJI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-fluoroethanol is an organic compound that features both a chlorophenyl and a fluoroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-fluoroethanol typically involves the reaction of 2-chlorophenyl magnesium bromide with ethylene oxide, followed by fluorination. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-fluoroethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine or fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-chlorophenyl)-2-fluoroacetaldehyde, while reduction could produce 2-(2-chlorophenyl)-2-fluoroethane.

Scientific Research Applications

2-(2-Chlorophenyl)-2-fluoroethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-2-fluoroethanol exerts its effects involves interactions with specific molecular targets. The presence of both chlorine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-bromoethanol
  • 2-(2-Chlorophenyl)-2-iodoethanol
  • 2-(2-Fluorophenyl)-2-fluoroethanol

Uniqueness

2-(2-Chlorophenyl)-2-fluoroethanol is unique due to the combination of chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-fluoroethanol

InChI

InChI=1S/C8H8ClFO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5H2

InChI Key

NAJMEQMEMRMCJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CO)F)Cl

Origin of Product

United States

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